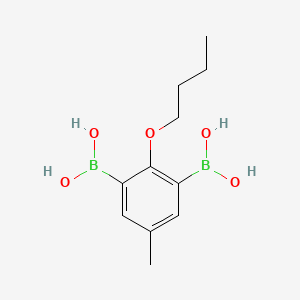

2-Butoxy-5-methyl-1,3-phenylenediboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-borono-2-butoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18B2O5/c1-3-4-5-18-11-9(12(14)15)6-8(2)7-10(11)13(16)17/h6-7,14-17H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGSXRMCYRFRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)B(O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681697 | |

| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-95-6 | |

| Record name | Boronic acid, B,B′-(2-butoxy-5-methyl-1,3-phenylene)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butoxy-5-methyl-1,3-phenylenediboronic Acid

This guide provides a comprehensive overview of a robust synthetic pathway to 2-Butoxy-5-methyl-1,3-phenylenediboronic acid, a versatile building block in contemporary drug discovery and materials science. The document details the strategic considerations behind the synthetic route, provides step-by-step experimental protocols, and outlines a full characterization of the target compound. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel molecular architectures.

Introduction and Strategic Overview

This compound is a bifunctional organoboron compound with significant potential for constructing complex molecular frameworks. The presence of two boronic acid moieties on a single phenyl ring allows for participation in multiple cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the regioselective formation of C-C bonds. The butoxy and methyl substituents provide steric and electronic modulation, influencing the solubility, reactivity, and final properties of the resulting derivatives. Such compounds are of high interest in the development of covalent inhibitors, molecular sensors, and functional organic materials.

The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through three key transformations. The logical flow of this synthesis is depicted below.

Physical and chemical properties of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-5-methyl-1,3-phenylenediboronic acid, a specialized organoboron compound, is emerging as a significant building block in synthetic organic chemistry and drug discovery. Its unique bifunctional nature, possessing two boronic acid moieties on a substituted phenyl ring, offers versatile reactivity for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of boronic acid chemistry to offer field-proven insights for its application.

Note on Data Availability: Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this guide supplements available information with predicted data and established knowledge of analogous substituted phenylboronic acids to provide a scientifically grounded resource.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1256354-95-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈B₂O₅ | [1] |

| Molecular Weight | 251.88 g/mol | |

| Appearance | White to off-white solid (Expected) | General knowledge of boronic acids |

| Melting Point | Not available. | |

| Boiling Point | 513.9 ± 60.0 °C (Predicted) | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, THF, DMSO, and DMF. Limited solubility in nonpolar solvents like hexanes. | General knowledge of boronic acids |

| Storage | Refrigerated | [1] |

Expert Insights on Physicochemical Properties:

The butoxy and methyl substituents on the phenyl ring influence the compound's solubility and thermal properties. The butoxy group, being lipophilic, may enhance solubility in less polar organic solvents compared to unsubstituted phenylenediboronic acids. The predicted high boiling point is characteristic of boronic acids, which can form intermolecular hydrogen bonds and anhydrides (boroxines) at elevated temperatures.

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the two boronic acid groups and influenced by the electronic and steric effects of the butoxy and methyl substituents.

Caption: Molecular structure of this compound.

The electron-donating nature of the butoxy and methyl groups can modulate the reactivity of the boronic acid moieties in cross-coupling reactions. The positioning of these groups also introduces steric considerations that can influence the approach of coupling partners and catalysts.

Key Chemical Reactions:

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application of arylboronic acids, enabling the formation of carbon-carbon bonds.[4] The two boronic acid groups in this compound allow for sequential or double cross-coupling reactions, providing a pathway to complex biaryl and polyaryl structures.

-

Chan-Lam Coupling: Boronic acids can also participate in the formation of carbon-heteroatom bonds, reacting with amines, phenols, and thiols.

-

Esterification: The boronic acid groups can reversibly form esters with diols, a property often utilized for protection or for the creation of sensors.

Spectral Data Interpretation (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two singlets or narrowly split doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the positions of the butoxy, methyl, and diboronic acid groups.

-

Butoxy Group Protons: A triplet for the -OCH₂- protons (around δ 4.0 ppm), a multiplet for the adjacent -CH₂- protons, another multiplet for the next -CH₂- protons, and a triplet for the terminal -CH₃ protons (around δ 0.9 ppm) are anticipated.

-

Methyl Group Protons: A singlet for the methyl group attached to the phenyl ring would likely appear in the region of δ 2.2-2.5 ppm.

-

B(OH)₂ Protons: A broad singlet for the hydroxyl protons of the boronic acid groups, the chemical shift of which is concentration and solvent dependent and may exchange with residual water in the solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the boron atoms will likely show broader signals due to quadrupolar relaxation of the boron nucleus. The carbon attached to the oxygen of the butoxy group will be shifted downfield.

-

Butoxy Group Carbons: Four signals corresponding to the four different carbon atoms of the butyl group.

-

Methyl Group Carbon: A signal for the methyl carbon attached to the aromatic ring.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

B-O Stretching: Strong bands in the region of 1300-1400 cm⁻¹.

-

C-O Stretching: A band corresponding to the aryl-ether C-O stretch.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the butoxy group, hydroxyl groups, and potentially the boronic acid moieties. Due to the natural abundance of boron isotopes (¹⁰B and ¹¹B), the molecular ion peak and boron-containing fragments will exhibit a characteristic isotopic pattern.

Experimental Protocols

The following are generalized, yet detailed, protocols that serve as a starting point for researchers working with this compound. These protocols are based on well-established methodologies for similar compounds.

General Synthesis of Substituted Phenylenediboronic Acids

A common route to arylboronic acids is through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate.[5]

Caption: Generalized workflow for the synthesis of phenylenediboronic acids.

Step-by-Step Methodology:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add the corresponding dibromo-alkoxy-methyl-benzene derivative dropwise to initiate the formation of the Grignard reagent. Maintain a gentle reflux during the addition.

-

Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C. Slowly add the prepared Grignard reagent to the trimethyl borate solution while maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an aryl halide as the coupling partner.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.0-1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Degas the mixture by bubbling an inert gas through it for 15-30 minutes or by several freeze-pump-thaw cycles.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand, typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable tool for researchers in several fields:

-

Medicinal Chemistry: As a bifunctional linker, it can be used to synthesize complex molecules with potential therapeutic applications. The two boronic acid groups allow for the construction of novel scaffolds and the introduction of diverse functionalities.

-

Materials Science: Arylene-diboronic acids are precursors to porous organic polymers and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and sensing.

-

Organic Electronics: The ability to form extended conjugated systems through cross-coupling reactions makes this compound a potential building block for organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

This compound is a promising, albeit not yet extensively characterized, building block for advanced organic synthesis. While specific experimental data remains to be fully reported in the literature, this guide provides a solid foundation for its use by combining available information with established principles of boronic acid chemistry. The provided protocols and expected spectral data offer a valuable starting point for researchers aiming to leverage the unique properties of this bifunctional reagent in their synthetic endeavors.

References

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

-

ResearchGate. ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Wiley Online Library. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

ACS Publications. Promoting Photocatalytic Activity of Pd-Doped NH2-MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reaction. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid. [Link]

-

Purdue University Graduate School. THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

RSC Publishing. Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PubMed. Systematic investigation of the structure-property relationship of substituted p-alkoxy-azothiophenes. [Link]

-

RSC Publishing. Physicochemical properties of tire-derived para-phenylenediamine quinones – a comparison of experimental and computational approaches. [Link]

-

ResearchGate. Mixed Alkyl‐ and Alkoxy‐Substituted Poly[(phenylene ethynylene)‐alt‐(phenylene vinylene)] Hybrid Polymers: Synthesis and Photophysical Properties. [Link]

Sources

An In-Depth Technical Guide to 2-Butoxy-5-methyl-1,3-phenylenediboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxy-5-methyl-1,3-phenylenediboronic acid (CAS Number: 1256354-95-6) is a bifunctional organoboron compound that holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring two boronic acid moieties on a substituted phenyl ring, allows for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of a butoxy group and a methyl group on the aromatic core provides steric and electronic modulation, influencing the reactivity of the boronic acid groups and the physicochemical properties of the resulting products. This guide offers a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical transformations and for developing appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 1256354-95-6 | [1][2] |

| Molecular Formula | C₁₁H₁₈B₂O₅ | [1] |

| Molecular Weight | 251.88 g/mol | Calculated |

| IUPAC Name | (2-butoxy-5-methyl-1,3-phenylene)diboronic acid | [1] |

| Physical State | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | General knowledge |

| Storage Temperature | Refrigerated | [1] |

Proposed Synthesis and Purification

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible and efficient synthetic strategy involves the ortho-lithiation and borylation of a suitably substituted aromatic precursor. The following protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Dibromo-2-butoxy-5-methylbenzene

-

To a solution of 1-butoxy-4-methylbenzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the reaction mixture in an ice bath and slowly add two equivalents of bromine (Br₂) dropwise.

-

Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,3-dibromo-2-butoxy-5-methylbenzene.

Step 2: Synthesis of the Intermediate Boronate Ester

-

Dissolve the 1,3-dibromo-2-butoxy-5-methylbenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.2 equivalents of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

In a separate flask, dissolve 2.5 equivalents of triisopropyl borate in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared di-lithiated species to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

-

Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes) and allow it to cool slowly to induce crystallization.

-

Column Chromatography: For more challenging purifications, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The expected data from these analyses are summarized below.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the butoxy group protons (triplet, sextet, quintet, triplet), a singlet for the methyl group protons, and distinct signals for the aromatic protons. The broad singlets for the boronic acid -OH protons may also be observable. |

| ¹³C NMR | Resonances for the aliphatic carbons of the butoxy group, the methyl carbon, and the aromatic carbons, including the carbons bearing the boronic acid groups which would appear as broad signals due to quadrupolar relaxation of the boron nucleus. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram would indicate high purity. The retention time can be used for routine quality control. |

| ¹¹B NMR | A broad signal in the range of δ 28-34 ppm is characteristic of a trigonal boronic acid.[3] |

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery.[4][5] Its bifunctional nature allows for its use in sequential or one-pot double Suzuki-Miyaura cross-coupling reactions to introduce two different aryl or heteroaryl substituents.[6][7] This capability is highly advantageous for the rapid generation of molecular diversity and the construction of libraries of compounds for biological screening.

Representative Application: Sequential Suzuki-Miyaura Cross-Coupling

Caption: Sequential Suzuki-Miyaura cross-coupling using this compound.

In a typical sequential cross-coupling strategy, the differential reactivity of the two boronic acid groups, potentially influenced by the steric hindrance of the butoxy group, can be exploited to achieve selectivity. The first coupling is performed with one equivalent of an aryl halide, followed by the introduction of a second, different aryl halide to complete the synthesis of the unsymmetrical biaryl product. This approach provides a powerful tool for the synthesis of novel scaffolds for drug candidates.

Handling, Storage, and Stability

Boronic acids are generally stable compounds but can be susceptible to certain decomposition pathways.[8] Proper handling and storage are essential to maintain their integrity and reactivity.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended for long-term storage to minimize degradation.[1] The compound should be protected from moisture and light.

-

Stability: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) in the presence of strong acids or bases, and can be oxidized under certain conditions.[9][10] They can also form cyclic anhydrides (boroxines) upon dehydration, which is often a reversible process.[9]

Conclusion

This compound is a promising and versatile building block for organic synthesis and drug discovery. Its bifunctional nature, coupled with the modulating effects of the butoxy and methyl substituents, offers chemists a powerful tool for the construction of complex and diverse molecular architectures. The synthetic and application protocols outlined in this guide provide a foundation for the effective utilization of this compound in the pursuit of novel therapeutic agents and other advanced materials. As with any chemical reagent, adherence to proper handling and safety procedures is paramount to ensure successful and safe experimentation.

References

-

Dick, G. R., & Sanford, M. S. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10784–10785. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

- Rittmeyer, P., & Fuhrmann, J. (2000). Process for the preparation of substituted phenylboronic acids.

- Rittmeyer, P., & Fuhrmann, J. (2000). Process for preparing substituted phenyl boronic acids.

-

Jay, D. N., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(21), 5412–5417. [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-Phenylenediboronic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(11), 1143. [Link]

-

Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS Medicinal Chemistry Letters, 12(2), 198–204. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-butoxy-benzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Benzenediboronic acid. PubChem Compound Database. Retrieved from [Link]

-

Kumar, A., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methoxy-5-(methylthio)phenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzeneethanol, beta-(1-methylpropoxy)-alpha-phenyl-. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound | 1256354-95-6 [sigmaaldrich.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Butoxy-5-methyl-1,3-phenylenediboronic Acid

Introduction: The Pivotal Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the comprehensive studies of a compound's solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical framework for assessing the solubility and stability of a promising pharmaceutical intermediate: 2-Butoxy-5-methyl-1,3-phenylenediboronic acid.

Boronic acids and their derivatives have emerged as a versatile class of compounds in medicinal chemistry, lauded for their unique ability to form reversible covalent bonds with diols, a feature that has been ingeniously exploited in sensor technology and as pharmacophores in various therapeutic agents.[1][2] The subject of this guide, this compound, with its dual boronic acid moieties, presents both unique opportunities and challenges in its development pathway.

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded approach to characterizing this molecule. We will delve into the theoretical underpinnings of boronic acid chemistry, followed by detailed, field-proven experimental protocols. The causality behind each experimental choice is elucidated, ensuring that the described methodologies are not just a series of steps, but a self-validating system for generating reliable and reproducible data.

I. Theoretical Framework: Understanding the Physicochemical Behavior of Aryl Diboronic Acids

A thorough understanding of the inherent chemical nature of this compound is paramount to designing meaningful solubility and stability studies.

The Lewis Acidity and pH-Dependent Equilibrium of Boronic Acids

Boronic acids are Lewis acids, characterized by a vacant p-orbital on the boron atom.[1] In aqueous solutions, they exist in a pH-dependent equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon the addition of a hydroxide ion.[3] This equilibrium is a critical determinant of the molecule's solubility and reactivity. The pKa of aryl boronic acids typically falls in the range of 4-10, influenced by the electronic nature of the substituents on the aromatic ring.[1]

The presence of two boronic acid groups in this compound suggests a more complex, stepwise ionization process, which will have a significant impact on its solubility profile across a range of pH values.

Key Factors Influencing Solubility

The adage "like dissolves like" provides a foundational principle for solubility prediction.[4] However, for a molecule as complex as this compound, a more nuanced understanding is required. Key factors influencing its solubility include:

-

Polarity: The presence of polar hydroxyl groups on the boronic acid moieties and the ether linkage, contrasted with the nonpolar butoxy and methyl groups and the aromatic ring, gives the molecule an amphipathic character.

-

Hydrogen Bonding: The boronic acid groups are excellent hydrogen bond donors and acceptors, which will influence their interaction with protic solvents.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid state will significantly impact solubility. This is a crucial, albeit challenging, parameter to predict without experimental data.[5]

Intrinsic Stability and Degradation Pathways of Boronic Acids

The stability of boronic acids is a multifaceted issue, with several potential degradation pathways that must be investigated:

-

Protodeboronation: This is a primary degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often pH-dependent and can be accelerated under both acidic and basic conditions.[3]

-

Oxidation: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol.[6] The presence of a butoxy group on the phenyl ring may influence the molecule's susceptibility to oxidative degradation.

-

Anhydride Formation (Boroxines): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that is favored under non-aqueous conditions or upon heating.[7]

II. Experimental Design: A Roadmap for Comprehensive Characterization

The following sections outline a comprehensive experimental plan for the solubility and stability assessment of this compound.

Solubility Determination: A Multi-faceted Approach

A thorough understanding of the solubility of this compound in a variety of relevant solvent systems is critical for downstream process development and formulation.

The following diagram illustrates the workflow for determining the thermodynamic solubility of the target compound.

Caption: Workflow for Thermodynamic Solubility Determination.

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]

-

Solvent Selection: A range of solvents relevant to pharmaceutical development should be chosen. A suggested list is provided in the table below.

-

Sample Preparation: Add an excess of this compound to a series of glass vials, ensuring that a visible amount of solid remains undissolved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm filter.

-

Quantification: Analyze the filtrate using a validated UPLC-UV method to determine the concentration of the dissolved compound.[9][10]

The results should be tabulated for clear comparison.

| Solvent System (at 25°C) | Predicted Solubility Class | Experimental Solubility (mg/mL) |

| pH 1.2 HCl Buffer | - | |

| pH 4.5 Acetate Buffer | - | |

| pH 6.8 Phosphate Buffer | - | |

| pH 7.4 Phosphate Buffer | - | |

| Water | - | |

| Methanol | - | |

| Ethanol | - | |

| Acetonitrile | - | |

| Dichloromethane | - | |

| Dimethyl Sulfoxide (DMSO) | - |

Stability Studies: Unveiling the Degradation Landscape

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12] These studies are conducted under conditions more severe than accelerated stability testing and are guided by the principles outlined in ICH guidelines Q1A and Q1B.[13][14][15][16][17]

The following diagram outlines the workflow for conducting forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

-

Hydrolytic Degradation:

-

Acidic: Dissolve the compound in 0.1 M HCl and heat at 60-80°C.

-

Basic: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.

-

Neutral: Dissolve the compound in purified water and heat at 60-80°C.

-

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature.

-

Samples should be taken at various time points.

-

-

Thermal Degradation:

-

Solid State: Expose the solid compound to dry heat (e.g., 105°C).

-

Solution State: Heat a solution of the compound in a suitable solvent.

-

Analyze at predetermined time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18]

-

A control sample should be protected from light.

-

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products.

-

UPLC-MS: An Ultra-Performance Liquid Chromatography system coupled with a mass spectrometer is the preferred technique for impurity profiling.[19][20][21][22]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection for quantification and mass spectrometry for identification of degradation products.

-

-

NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy can be invaluable for the structural elucidation of significant degradation products.[23][24][25][26][27] ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom.

The results of the forced degradation studies should be summarized in a clear and concise table.

| Stress Condition | Reagent/Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Remarks (e.g., Major Degradant m/z) |

| Hydrolysis | |||||

| Acidic | 0.1 M HCl, 80°C | 24h | |||

| Basic | 0.1 M NaOH, 60°C | 8h | |||

| Neutral | Water, 80°C | 24h | |||

| Oxidation | 3% H₂O₂, RT | 24h | |||

| Thermal | 105°C (Solid) | 48h | |||

| Photolytic | ICH Q1B | - |

III. Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for the solubility and stability characterization of this compound. The successful execution of these studies will yield a wealth of data that is indispensable for informed decision-making in the subsequent stages of drug development. The generated solubility profile will guide the selection of appropriate formulation strategies, while the stability data will inform the manufacturing process, packaging, and storage conditions.

The identification of any significant degradation products will trigger further investigation, including their structural elucidation and toxicological assessment. The principles and methodologies outlined herein are designed to be adaptable and can be tailored to address specific challenges that may arise during the characterization of this and other novel boronic acid derivatives.

IV. References

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Predicting Solubility. Rowan Scientific. [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Q1A R2 A deep dive in Stability Studies. YouTube. [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]

-

CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Physical and chemical properties of boronic acids: Formulation implications. ProQuest. [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Chemical structure and physical properties of boronic acids. a Chemical... ResearchGate. [Link]

-

Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. ResearchGate. [Link]

-

solubility experimental methods.pptx. SlideShare. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Center for Biotechnology Information. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

-

Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

-

A Comprehensive Overview of Boronic Acids & Derivatives. PharmiWeb.com. [Link]

-

IMPURITY PROFILING OF DRUGS: A RE- VIEW. IJNRD. [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

-

IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmiweb.com [pharmiweb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. pnas.org [pnas.org]

- 7. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. youtube.com [youtube.com]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijnrd.org [ijnrd.org]

- 21. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 22. ijprajournal.com [ijprajournal.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. books.rsc.org [books.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. par.nsf.gov [par.nsf.gov]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Crystallization, and X-ray Crystal Structure Analysis of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines a robust, field-proven methodology based on established protocols for analogous phenylenediboronic acids. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an in-depth resource for researchers aiming to elucidate the solid-state structure and intermolecular interactions of this and related boronic acid derivatives, which are of significant interest in drug delivery, diagnostics, and materials science.

Introduction: The Significance of Phenylenediboronic Acids

Phenylenediboronic acids and their derivatives have emerged as versatile building blocks in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them ideal candidates for the development of glucose-responsive systems for insulin delivery, as well as for sensors and self-healing materials.[1][2][3] The spatial arrangement of the boronic acid moieties on the phenyl ring is critical to their binding affinity and selectivity. The title compound, this compound, with its specific substitution pattern, presents an intriguing target for structural analysis to understand how steric and electronic effects influence its solid-state architecture and subsequent application potential. A detailed understanding of its crystal structure is paramount for rational drug design and the engineering of novel functional materials.[4]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. The following protocol is a proposed synthetic route based on established methodologies for the preparation of similar compounds.

Proposed Synthetic Pathway

A plausible synthetic route involves the ortho-lithiation and borylation of a suitably protected precursor. The workflow for this synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Bromination of 1-Butoxy-4-methylbenzene

-

To a solution of 1-Butoxy-4-methylbenzene (1 equivalent) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (2.2 equivalents).

-

Reflux the mixture overnight.

-

Cool the reaction to room temperature, filter off the succinimide byproduct, and wash with CCl4.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 1,3-Dibromo-2-butoxy-5-methylbenzene.

Step 2: Diborylation via Lithium-Halogen Exchange

-

Dissolve the crude 1,3-Dibromo-2-butoxy-5-methylbenzene in dry tetrahydrofuran (THF) under an inert nitrogen atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (n-BuLi) (2.5 equivalents) and stir the mixture for 2 hours at -78 °C.

-

Add trimethyl borate (B(OCH3)3) (3 equivalents) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with aqueous hydrochloric acid (2 M) and stir vigorously for 4 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification

Boronic acids can be challenging to purify via traditional column chromatography due to their polarity and potential for dehydration to form boroxines.[5][6] A recommended purification strategy is through the formation of a basic salt, followed by acidification and recrystallization.[7]

-

Dissolve the crude product in diethyl ether and treat with an aqueous solution of sodium hydroxide.

-

Separate the aqueous layer containing the sodium salt of the boronic acid.

-

Wash the aqueous layer with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the pure boronic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. For boronic acids, slow evaporation from a mixed solvent system is a common and effective technique.[8]

Crystallization Protocol

-

Dissolve the purified this compound in a minimum amount of a polar solvent in which it is readily soluble (e.g., methanol or ethanol).

-

To this solution, add a less polar solvent in which the compound is sparingly soluble (e.g., hexane or benzene) dropwise until a slight turbidity persists.

-

Gently warm the mixture until the solution becomes clear again.

-

Loosely cover the vial and allow the solvent to evaporate slowly at room temperature over several days.

-

Monitor for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction Analysis

The following section outlines the standard procedure for determining the crystal structure from a suitable single crystal.

Data Collection and Processing Workflow

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Details

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is typically used.[9]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and diffraction data are collected over a range of crystal orientations.[9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

Expected Structural Features and Data

Based on the known crystal structures of similar phenylenediboronic acids, we can anticipate several key structural features for this compound.[10][11]

Anticipated Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for the title compound, based on values reported for similar structures.

| Parameter | Expected Value |

| Chemical Formula | C11H18B2O5 |

| Molecular Weight | 251.88 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Volume | ≈ 1200-1800 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | ≈ 1.2-1.4 g/cm³ |

| R-factor | < 0.05 |

Key Intermolecular Interactions

The crystal packing is expected to be dominated by hydrogen bonding between the boronic acid groups. The -B(OH)₂ moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of characteristic supramolecular synthons.[8]

Caption: Anticipated hydrogen bonding between boronic acid moieties.

The presence of the butoxy and methyl groups will likely influence the overall packing arrangement through weaker van der Waals interactions and may lead to the formation of layered or herringbone motifs.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, crystallization, and structural elucidation of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can successfully determine the X-ray crystal structure of this and related compounds. The resulting structural information will be invaluable for advancing the design of novel therapeutics, diagnostic agents, and functional materials based on the unique properties of phenylenediboronic acids.

References

- Recent progress in the development of phenylboronic acid (PBA)-functionalized layer-by-layer (LbL)

- How to purify boronic acids/boronate esters?

- The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI.

- Phenylboronic Acid-polymers for Biomedical Applic

- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- Process for purification of boronic acid and its derivatives - Google P

- HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit.

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a | IJN.

- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - NIH.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- The Largest Curated Crystal Structure D

- Supporting inform

- CAS NO. 1256354-95-6 | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid - Arctom.

- This compound | 1256354-95-6 - Sigma-Aldrich.

- This compound | CymitQuimica.

- A Comparative Guide to the X-ray Crystal Structure of 2,5-Difluorophenylboronic Acid Derivatives and Rel

- 1,4-Benzenediboronic acid | C6H8B2O4 | CID 230478 - PubChem - NIH.

- 2-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester - PubChem.

- 1,3-Benzenediboronic acid | C6H8B2O4 | CID 230477 - PubChem - NIH.

- The Synthesis and X-Ray Crystal Structure of t-Butyldimethylsilyl 2-[4-{4-(Hex-5-enyloxy)

- Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - NIH.

- 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) - PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1,4-Benzenediboronic acid | C6H8B2O4 | CID 230478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Benzenediboronic acid | C6H8B2O4 | CID 230477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Health and safety information for 2-Butoxy-5-methyl-1,3-phenylenediboronic acid

An In-Depth Technical Guide to the Health and Safety of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory research and development by trained professionals. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with established safety protocols and a comprehensive risk assessment specific to the planned experiments.

Introduction

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a thorough safety assessment.

| Property | Value | Source |

| CAS Number | 1256354-95-6 | [1] |

| Molecular Formula | C11H18B2O5 | |

| Molecular Weight | 251.88 g/mol | [2] |

| Purity | ≥95% | [2] |

| Physical Form | Likely a solid powder | [3] |

Hazard Identification and Risk Assessment

While specific GHS classifications for this compound are not established, a conservative approach based on related compounds is warranted. The primary hazards are associated with irritation and potential systemic effects from the 2-butoxyethanol component.

Potential Health Effects:

-

Eye Irritation: Boronic acids, as a class, can cause eye irritation.[4][5]

-

Skin Irritation: May cause skin irritation upon contact.[4][5]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[4][5]

-

Harmful if Swallowed: Phenylboronic acid is harmful if swallowed.[6][7][8]

-

Systemic Effects from 2-Butoxyethanol: The 2-butoxy group is a structural component of 2-butoxyethanol, a well-studied solvent. Exposure to high levels of 2-butoxyethanol can lead to headache, vomiting, and more severe effects such as breathing problems, low blood pressure, and hemolysis (destruction of red blood cells).[9] While the bioavailability of the butoxy group from the solid boronic acid is not known, this potential for systemic toxicity should be a key consideration.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[3]

Personal Protective Equipment (PPE):

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Safety glasses or goggles are mandatory.[3][5]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[3][6]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

Storage:

-

Environment: Keep in a dry, well-ventilated place.[3][10] Refrigeration may be recommended to maintain long-term stability.[3][7]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[7][8]

Experimental Protocols

Weighing and Transferring

This workflow outlines the critical steps to safely weigh and transfer the solid compound.

Caption: Workflow for weighing and transferring solid this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spread of the dust. Avoid creating dust clouds.

-

Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5][8] Avoid raising dust.

-

Decontaminate: Clean the spill area thoroughly.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Emergency Procedures

A clear and logical approach to emergencies is crucial for ensuring personnel safety.

Caption: Decision tree for first aid response to exposure.

Toxicological Information

As previously stated, specific toxicological data for this compound is limited. The information below is based on the properties of related compounds.

-

Acute Toxicity: Phenylboronic acid is categorized as harmful if swallowed.[6][7][8]

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[6]

-

Mutagenicity: No data is available.

-

Reproductive Toxicity: No data is available. However, high doses of 2-butoxyethanol have been shown to cause reproductive problems in animal studies.[9]

Disposal Considerations

All waste containing this compound should be treated as chemical waste. Dispose of in a manner consistent with federal, state, and local regulations.[6] Contact a licensed professional waste disposal service.

References

- This compound | 1256354-95-6 - Sigma-Aldrich. (URL: )

- How to Store Boric Acid | Lab Alley. (URL: )

- CAS NO. 1256354-95-6 | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid - Arctom. (URL: )

- This compound | CymitQuimica. (URL: )

- Understanding Boronic Acids: Properties, Handling, and Sourcing. (URL: )

- AOBChem Safety D

- Borate handling and storage - U.S. Borax. (URL: )

- BLD Pharmatech Safety Data Sheet for 4-(tert-Butoxy)phenylboronic Acid. (URL: )

- SAFETY DATA SHEET - Sigma-Aldrich for dihydroxy(phenyl)borane. (URL: )

- SAFETY DATA SHEET - Sigma-Aldrich for 4-(Diphenylamino)phenylboronic acid. (URL: )

- This compound | 1256354-95-6 - ChemicalBook. (URL: )

- BLD Pharmatech Safety Data Sheet for (2-Cyclopropylpyridin-4-yl)boronic acid. (URL: )

- Phenylboronic acid - SAFETY D

- SAFETY DATA SHEET - Fisher Scientific for (2-Methylpropyl)boronic acid. (URL: )

- SAFETY DATA SHEET - Fisher Scientific for Phenylboronic acid. (URL: )

- (2,5-Dibutoxy-1,4-phenylene)diboronic acid - BLDpharm. (URL: )

- Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acet

- HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acet

- 2‐Butoxyethanol (Ethylene glycol monobutyl ether) - Publisso. (URL: )

- 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem. (URL: )

- 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ |

- REFERENCES - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acet

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. aobchem.com [aobchem.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 10. file.bldpharm.com [file.bldpharm.com]

A Comprehensive Technical Guide to the Purity Analysis of 2-Butoxy-5-methyl-1,3-phenylenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid, a key building block in contemporary drug discovery and organic synthesis. The document outlines a multi-pronged analytical approach, integrating chromatographic, spectroscopic, and thermal techniques to ensure the reliable characterization of this critical reagent. The protocols and rationale presented herein are designed to provide a robust framework for quality control and assurance in research and development settings.

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

This compound (CAS No. 1256354-95-6) is an organoboron compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions necessitates a stringent assessment of its purity.[4] Impurities, which can arise from the synthetic route or degradation, may lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted by-products in subsequent synthetic steps. This guide details a systematic approach to the purity analysis of this compound, ensuring its suitability for demanding applications.

Potential Impurities in this compound

A thorough understanding of potential impurities is fundamental to developing a robust analytical strategy. For this compound, impurities can be broadly categorized as follows:

-

Residual Starting Materials and Reagents: Unreacted precursors from the synthesis, such as halogenated aromatic precursors or organolithium reagents, can persist in the final product.

-

By-products of Synthesis: Incomplete reactions or side reactions can generate structurally related impurities.

-

Degradation Products: Boronic acids are susceptible to dehydration, leading to the formation of cyclic anhydrides known as boroxines. Homocoupling products from the boronic acid can also be present.

-

Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.

-

Water Content: The presence of water can impact the stability and reactivity of the boronic acid.

Analytical Workflow for Purity Determination

A multi-technique approach is essential for a comprehensive purity assessment. The following workflow provides a logical sequence for the analysis of this compound.

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is the cornerstone for determining the purity of this compound and quantifying impurities. A reverse-phase method is typically employed.

Rationale for Method Selection:

Reverse-phase HPLC provides excellent separation of the target compound from both more polar and less polar impurities. The aromatic nature of the molecule allows for sensitive UV detection.

Experimental Protocol: HPLC-UV

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile/Water (1:1) |

Data Interpretation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. The mass-to-charge ratio (m/z) of each impurity peak can provide its molecular weight, aiding in structure elucidation.

Rationale for Method Selection:

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, enabling the identification of co-eluting peaks and impurities present at low levels.

Experimental Protocol: LC-MS

The HPLC conditions are typically the same as for the HPLC-UV analysis. The mass spectrometer settings will vary depending on the instrument.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Mass Range | 50 - 1000 m/z |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound and the identification of structurally related impurities. ¹H, ¹³C, and ¹¹B NMR should be performed.

Rationale for Method Selection:

NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination and the identification of impurities, even those that are isomeric with the main component. ¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives.[5]

Expected ¹H NMR Spectral Data (in CDCl₃):

-

Aromatic protons in the range of 7-8 ppm.

-

A triplet for the -OCH₂- protons of the butoxy group around 4 ppm.

-

A singlet for the methyl group protons around 2.3 ppm.

-

Multiplets for the other methylene protons of the butoxy group between 1-2 ppm.

-

A triplet for the terminal methyl of the butoxy group around 0.9 ppm.

-

A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.

¹¹B NMR Spectroscopy:

The ¹¹B NMR spectrum is expected to show a single, broad peak characteristic of a trigonal boronic acid. The chemical shift will be sensitive to the solvent and the presence of any coordinating species.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

Expected FTIR Absorptions:

-

O-H stretch (boronic acid): Broad band around 3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 3000-2850 cm⁻¹

-

C=C stretch (aromatic): Around 1600 cm⁻¹

-

B-O stretch: Strong band around 1350 cm⁻¹

-

C-O stretch (ether): Around 1250 cm⁻¹

Quantitative and Thermal Analysis

Karl Fischer Titration for Water Content

The water content of boronic acids can significantly affect their stability and reactivity. Karl Fischer titration is the gold standard for accurate water determination.[6]

Rationale for Method Selection:

This method is specific for water and is not affected by other volatile components that might interfere with a loss-on-drying method.

Experimental Protocol: Coulometric Karl Fischer Titration

| Parameter | Condition |

| Reagent | Hydranal™-Coulomat AG or equivalent |

| Solvent | Anhydrous Methanol |

| Sample Size | 10-20 mg (accurately weighed) |

| Endpoint Detection | Bivoltammetric |

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of the compound and can indicate the presence of volatile impurities or the temperature at which dehydration (boroxine formation) occurs.

Rationale for Method Selection:

TGA can reveal thermal events such as desolvation and decomposition, which are critical for understanding the stability of the material under various conditions.

Experimental Protocol: TGA

| Parameter | Condition |

| Temperature Range | 25 °C to 500 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Sample Pan | Platinum or Alumina |

Elemental Analysis

Elemental analysis for carbon and hydrogen provides a fundamental measure of purity by comparing the experimentally determined elemental composition with the theoretical values.

Rationale for Method Selection:

This technique provides a direct measure of the elemental composition of the bulk material, which can be a powerful indicator of purity, especially when combined with other techniques.

Theoretical vs. Experimental Values:

| Element | Theoretical % |

| Carbon (C) | 52.46 |

| Hydrogen (H) | 7.21 |

A significant deviation from these values would indicate the presence of impurities.

Summary of Purity Analysis

The following table summarizes the recommended analytical techniques and their primary purpose in the purity assessment of this compound.

| Technique | Primary Purpose | Information Obtained |

| HPLC-UV | Purity Assessment & Quantification of Impurities | Percentage purity, retention times of impurities |

| LC-MS | Impurity Identification | Molecular weight of impurities |

| NMR Spectroscopy | Structural Confirmation & Impurity ID | Chemical structure, identification of structural isomers and by-products |

| FTIR Spectroscopy | Functional Group Analysis | Presence of key functional groups |

| Karl Fischer Titration | Water Content Determination | Quantitative water content |

| TGA | Thermal Stability | Decomposition temperature, presence of volatiles |

| Elemental Analysis | Elemental Composition | Confirmation of empirical formula |

Conclusion

The purity of this compound is paramount for its successful application in research and development. The multi-faceted analytical approach detailed in this guide, which combines chromatographic, spectroscopic, and thermal methods, provides a robust framework for ensuring the quality and consistency of this important synthetic building block. By implementing these methodologies, researchers and drug development professionals can proceed with confidence in their synthetic endeavors.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

Purdue University Graduate School. (2023). THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubMed. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]